Salmefamol

Vue d'ensemble

Description

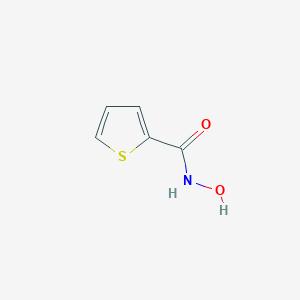

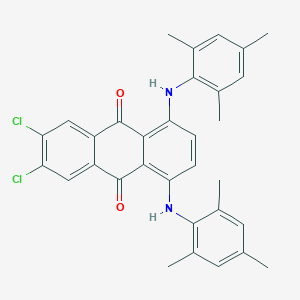

Salmefamol is a synthetic drug belonging to the phenethylamine and amphetamine families, primarily recognized for its role as a bronchodilator. This compound acts as a β-adrenergic receptor agonist, with a notable selectivity for the β2-adrenergic receptor, which is crucial for relaxing bronchial smooth muscle and facilitating easier breathing. Compared to its more widely known counterpart, salbutamol, this compound exhibits greater potency and a longer duration of action, lasting up to six hours. The drug was intended for administration via inhalation or intravenous routes, highlighting its potential for acute respiratory distress situations.

Méthodes De Préparation

Industrial Preparation of Salmefamol

Large-Scale Synthesis

Industrial preparation of this compound often begins with the cyclization of 4-hydroxy-3-hydroxymethyl acetophenone and 2,2-dimethoxypropane under catalytic conditions. This step is followed by a series of chemical transformations, including oxidation and reductive amination, to produce the final compound[“].

Equipment and Technology

Modern industrial preparation utilizes advanced equipment such as three-neck flasks, temperature-controlled reactors, and specialized filtration systems. These tools enable precise control over reaction conditions, ensuring consistency in the production process[“].

Efficiency and Scalability

To enhance efficiency, industrial methods often employ organic solvents like ethanol or methanol, which can be recycled and reused. The scalability of these processes is crucial for meeting global demand while maintaining cost-effectiveness[“].

Challenges in this compound Manufacturing

Manufacturers face several challenges in the production of this compound. These include maintaining precise temperature control during reactions, ensuring proper mixing of reagents, and achieving high purity in the final product. Overcoming these challenges often requires innovative approaches and continuous process optimization[“].

Advanced Methods in this compound Preparation

Cutting-Edge Technologies

Recent advancements include the use of thermal ink-jet printing technology for precise dosing of this compound onto oral films. This method offers potential for personalized medicine and improved dose accuracy[“].

Microencapsulation Techniques

Microencapsulation using ethyl cellulose has shown promise in creating controlled-release formulations of this compound. This technique allows for extended drug release, potentially improving patient compliance and treatment efficacy[“].

Environmental Considerations in Preparation

The pharmaceutical industry is increasingly focusing on environmentally friendly production methods. Some modern this compound preparation techniques avoid high-risk reagents and reduce environmental pollution. These green chemistry approaches aim to minimize ecological impact while maintaining production efficiency[“].

Analyse Des Réactions Chimiques

Oxidation Reactions of Salmefamol

This compound can undergo oxidation reactions, which are significant in both its metabolism and degradation processes. These reactions typically involve the hydroxyl group on the aromatic ring.

Oxidizing Agents: Common oxidizing agents used in this compound studies include potassium permanganate and hydrogen peroxide[“].

Resultant Products: Oxidation can lead to the formation of quinone-like structures or carboxylic acid derivatives.

Substitution Reactions Involving this compound

This compound can participate in various substitution reactions, particularly involving its hydroxyl and amino groups.

Nucleophilic Substitution: The hydroxyl group on the aromatic ring can undergo nucleophilic substitution reactions.

Key Reagents: Alkyl halides and acyl chlorides are common reagents used in substitution reactions with this compound.

Catalysts and Conditions in this compound Reactions

The efficiency and selectivity of this compound reactions can be significantly influenced by catalysts and reaction conditions.

Catalysts: Acidic or basic catalysts can facilitate certain reactions of this compound, particularly in substitution processes.

Solvents: Organic solvents like dichloromethane or ethanol are commonly used in this compound reactions.

Temperature Control: Precise temperature control is crucial for optimizing reaction rates and yields in this compound chemistry.

Metabolic Pathways and Chemical Transformations

Understanding the metabolic pathways of this compound is crucial for pharmaceutical research and drug development.

Cytochrome P450 Enzymes: These enzymes play a key role in the metabolic transformations of this compound in the body.

Hydroxylation: One of the primary metabolic pathways involves hydroxylation of the this compound molecule.

Conjugation: this compound can undergo conjugation reactions, particularly with sulfate and glucuronic acid.

Applications De Recherche Scientifique

Pharmacological Mechanism of Salbutamol

Salbutamol's primary mechanism of action involves the activation of β2-adrenergic receptors, which are predominantly found on bronchial smooth muscles. This activation initiates a signaling cascade that ultimately leads to smooth muscle relaxation and bronchodilation. The process involves[“]:

Conversion of ATP to cAMP by adenylyl cyclase

Inhibition of myosin phosphorylation

Lowering of intracellular calcium ion concentration

Additionally, salbutamol's effects extend to inflammatory cells in the airways, inhibiting the release of inflammatory mediators and cytokines from basophils, eosinophils, and mast cells.

Research Applications in Respiratory Disorders

While salbutamol's primary use remains in the treatment of asthma and chronic obstructive pulmonary disease (COPD), ongoing research continues to explore its potential in other respiratory conditions. Studies have shown its efficacy in treating bronchospasm due to various causes, including exercise-induced asthma. Researchers are also investigating its potential in less common respiratory disorders, aiming to expand its therapeutic applications[“].

Salbutamol in Inflammation Research

Recent studies have shed light on salbutamol's anti-inflammatory properties, opening new avenues for research. Investigations have shown that salbutamol can modulate inflammatory parameters and affect the levels of interleukin-1 beta (IL-1β), a key mediator in the inflammatory process. This finding has implications for a wide range of inflammatory conditions beyond respiratory diseases[“].

Angiogenesis and Salbutamol

An intriguing area of research involves salbutamol's potential anti-angiogenic properties. Studies using the rat air pouch model of inflammation have demonstrated that salbutamol can suppress angiogenesis in inflammatory granulation tissue. This effect appears to be mediated through the modulation of vascular endothelial growth factor (VEGF) and IL-1β levels. These findings suggest potential applications in cancer research, where angiogenesis plays a crucial role in tumor growth and metastasis.

Neurodegenerative Disease Research

Perhaps one of the most exciting recent discoveries is salbutamol's potential role in neurodegenerative disease research, particularly in Parkinson's disease. A landmark study revealed that individuals who inhaled high doses of salbutamol were about half as likely to develop Parkinson's disease compared to those who didn't take the drug. The mechanism appears to involve the reduction of α-synuclein production, a protein implicated in the development of Parkinson's disease[“].

Immunomodulatory Effects of Salbutamol

Salbutamol's effects on the immune system are an area of ongoing research. Studies have shown that it can modulate the Th1/Th2 balance, which has implications for various immunological disorders. This immunomodulatory effect opens up potential applications in immunology research and the treatment of autoimmune diseases.

Salbutamol in Cardiovascular Research

While primarily known for its effects on the respiratory system, salbutamol also has cardiovascular effects that are being studied. Research is ongoing to understand its impact on heart rate and blood pressure, as well as its potential applications in cardiovascular disease models.

Metabolic Research Applications

Salbutamol's effects on metabolism, particularly glucose metabolism and insulin secretion, are being investigated. Studies have shown that albuterol can increase energy expenditure and affect body composition, suggesting potential applications in obesity and diabetes research[“].

Novel Drug Delivery Systems for Salbutamol

Research into novel drug delivery systems for salbutamol is ongoing, with a focus on improving its efficacy and reducing side effects. Studies are exploring the use of electrical impedance tomography (EIT) to optimize the delivery of inhaled salbutamol in mechanically ventilated patients. Other areas of investigation include nanoparticle-based delivery systems and controlled release formulations[“].

Mécanisme D'action

The primary mechanism of action of salbutamol involves a cascade of cellular events:

Binding to β2-adrenergic receptors: Salbutamol selectively binds to β2-adrenergic receptors on the surface of airway smooth muscle cells[“].

Activation of adenylyl cyclase: This binding activates the enzyme adenylyl cyclase.

Increase in intracellular cyclic AMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing intracellular cAMP levels[“].

Protein kinase A activation: Elevated cAMP levels activate protein kinase A.

Smooth muscle relaxation: The activated protein kinase A initiates a series of events leading to smooth muscle relaxation.

Effects on Bronchial Smooth Muscle

The primary therapeutic effect of salbutamol is bronchodilation:

Relaxation of airway smooth muscle: This leads to widening of the airways, improving airflow[“].

Protection against bronchoconstrictor challenges: Salbutamol helps prevent and reverse bronchoconstriction caused by various stimuli[“].

Cellular and Molecular Actions

At the cellular level, salbutamol's actions include:

Inhibition of myosin phosphorylation: This reduces the contractile state of smooth muscle cells.

Lowering of intracellular calcium ion concentration: This further promotes muscle relaxation[“].

Effects on potassium channels: Salbutamol activates large-conductance calcium-activated potassium channels[“].

Hyperpolarization of bronchial smooth muscles: This makes the muscles less excitable and more resistant to contraction.

Anti-Inflammatory Effects

Beyond bronchodilation, salbutamol exhibits some anti-inflammatory properties:

Inhibition of inflammatory mediator release: It can reduce the release of inflammatory substances from cells[“].

Effects on mast cells, basophils, and eosinophils: Salbutamol can stabilize these inflammatory cells, reducing their activation[“].

Modulation of cytokine production: It may influence the production of certain inflammatory cytokines.

Systemic Effects

While primarily used for its respiratory effects, salbutamol can have systemic impacts:

Cardiovascular system impacts: It can cause a slight increase in heart rate and blood pressure[“].

Metabolic effects: Salbutamol may influence glucose metabolism and insulin secretion[“].

Skeletal muscle effects: It can affect muscle strength and tremor.

Pharmacokinetics Relevant to Mechanism

Understanding salbutamol's pharmacokinetics is crucial to its mechanism:

Onset and duration of action: When inhaled, salbutamol has a rapid onset of action (within 5 minutes) and lasts for 4-6 hours[“]

Distribution in the body: It is widely distributed throughout the body.

Metabolism and excretion: Salbutamol is primarily metabolized in the liver and excreted in urine.

Receptor Selectivity

Salbutamol's effectiveness and safety profile are largely due to its selectivity for β2 receptors over β1 receptors. This selectivity minimizes cardiac effects while maximizing bronchodilation[“].

Comparaison Avec Des Composés Similaires

Salmefamol and Salbutamol

This compound and salbutamol are closely related compounds with similar bronchodilating effects. Both are potent bronchodilators, showing significantly superior action over placebo for up to 8 hours after treatment. However, there are some notable differences[“]:

Duration of action: The decline from peak bronchodilation values is significantly slower with this compound compared to salbutamol.

Cardiovascular effects: Neither drug produces significant tachycardia at therapeutic doses.

This compound vs. Terbutaline

While direct comparisons between this compound and terbutaline are limited, we can draw some insights from comparisons between terbutaline and salbutamol:

Salbutamol produces greater bronchodilation than terbutaline for the initial hour after inhalation. However, after this initial period, there is no significant difference in action between the two drugs[“].

This compound and Formoterol

Formoterol is another long-acting β2-agonist that can be compared to this compound:

Onset of action: Formoterol has a rapid onset of action, similar to short-acting β2-agonists like salbutamol[“].

Duration: Formoterol provides bronchodilation for up to 12 hours, which is longer than this compound's duration.

Common Problem

What are the primary chemical reactions involved in Salmefamol processing?

The primary reactions include oxidation, reduction, and substitution reactions, with oxidation being particularly significant in metabolism and degradation processes[“].

How do oxidation and reduction reactions affect the structure of this compound?

Oxidation can lead to the formation of quinone-like structures or carboxylic acid derivatives, while reduction can potentially form alcohol derivatives from the ketone group[“].

What role do catalysts play in the chemical reactions of this compound?

Catalysts, particularly acidic or basic ones, can facilitate certain reactions of this compound, enhancing reaction rates and selectivity, especially in substitution processes[“].

How does salbutamol work in asthma?

Salbutamol works by relaxing the smooth muscles in the airways, leading to bronchodilation and improved airflow.

What is the difference between salbutamol and other β2 agonists?

Salbutamol is a short-acting β2 agonist, while others may be long-acting. The primary difference lies in the duration of action.

How quickly does salbutamol act on the airways?

Salbutamol typically begins to work within 5 minutes of inhalation.

Can salbutamol affect other parts of the body besides the lungs?

Yes, salbutamol can have systemic effects, including on the cardiovascular system and skeletal muscles.

Why is salbutamol considered a 'rescue' medication?

Its rapid onset of action makes it effective for quick relief of acute bronchospasm, hence its use as a 'rescue' medication.

Propriétés

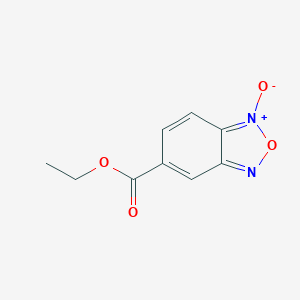

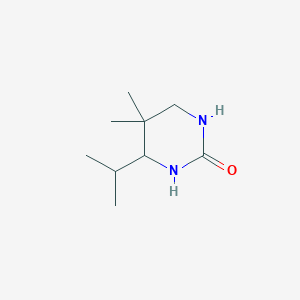

IUPAC Name |

4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWDFRZSIMDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864864 | |

| Record name | 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18910-65-1 | |

| Record name | Salmefamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18910-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salmefamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salmefamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALMEFAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q56SEY8X9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)